2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-5H2,1H3 |
InChI Key |
VDKQBWDRWIVNJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC1O2)C#N |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Approach
The foundational step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic framework. For instance, acrylic acid esters or related unsaturated compounds can serve as dienophiles reacting with furans or other hetero-dienes (e.g., oxadienes). This method is advantageous for its regioselectivity and stereoselectivity under mild conditions.
- Starting materials: Furan derivatives and acrylic acid esters
- Reaction conditions: Mild temperatures (~0–50°C), ambient pressure
- Outcome: Formation of a cycloadduct, which is subsequently hydrolyzed or reduced
Hydrolysis and Functional Group Modification
Post-cycloaddition, ester groups are hydrolyzed under acidic or basic conditions to yield carboxylic acids or related derivatives. This step is crucial for functional group manipulations, enabling subsequent nitrile introduction.
Hydrocyanation and Nitrile Formation
The nitrile group at the 2-position is typically introduced via nucleophilic addition of cyanide ions to suitable intermediates. Two common routes include:
- Direct cyanation of an activated intermediate, such as a halogenated precursor, using sodium cyanide or potassium cyanide under controlled conditions.
- Hydrocyanation of unsaturated bonds within the bicyclic system, often catalyzed by transition metals like nickel or palladium, allowing for regioselective nitrile installation.
Note: The process must be carefully controlled to prevent overreaction or formation of side products.
Representative Synthesis Route
Alternative Synthetic Strategies
- Radical-mediated cyclizations : Employing radical initiators to induce ring closure.
- Oxidative transformations : Using oxidants like m-CPBA for ring oxidation or functionalization.
- Use of intermediates from natural product derivatives : Modifying existing bicyclic compounds to introduce nitrile and ethyl groups.
Data Tables Summarizing Key Parameters
| Method | Starting Materials | Key Reactions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Diels-Alder cycloaddition | Furans, acrylic esters | Cycloaddition, hydrolysis | 60–85% | Mild conditions, regioselectivity | Multi-step, requires purification |
| Cyanide addition | Halogenated intermediates | Nucleophilic substitution | 50–70% | Direct nitrile formation | Toxic reagents, side reactions |
| Alkylation | Bicyclic core, ethyl halides | Friedel–Crafts alkylation | 55–75% | Straightforward | Overalkylation risk |
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of the carbonitrile group can also facilitate interactions with nucleophilic residues in proteins, leading to covalent modification and functional changes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) Bicyclo[2.2.1]heptane-2-carbonitrile (2-Norbornanecarbonitrile)
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Key Properties :
- Boiling Point: 73–75°C at 10 mmHg
- Melting Point: 43–45°C
- LogP: 1.95 (indicative of moderate lipophilicity)
- Polar Surface Area (PSA): 23.79 Ų
- Applications : Intermediate in pharmaceuticals and agrochemicals due to its rigid bicyclic framework .
(b) Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Molecular Formula : C₈H₉N
- Molecular Weight : 119.16 g/mol
- Key Properties :
(c) 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Functional Group Variations
(a) Bicyclo[2.2.1]heptane-2-carbonitrile, 7-formyl-(exo,syn)-
- Modification : Incorporates a formyl group at position 5.
- Impact : Enhances electrophilicity, making it suitable for condensation reactions. LogP likely decreases due to increased polarity .
(b) Dimethylbicyclo[2.2.1]heptane-2-carbonitrile (Romaryl)
- Modification : Two methyl groups at unspecified positions.
- Applications : Used in fragrances, indicating volatility and stability under ambient conditions .
Biological Activity
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound characterized by an oxabicycloheptane core with an ethyl group and a carbonitrile functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
The molecular structure of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
| InChI | InChI=1S/C9H13NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-5H2,1H3 |
| SMILES | CCC1(CC2CCC1O2)C#N |
Synthesis
The synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction, which is a well-established method for constructing bicyclic systems. This reaction allows for the formation of complex organic molecules with specific biological activities .
Antimicrobial Properties
Research has indicated that derivatives of bicyclic compounds similar to 2-Ethyl-7-oxabicyclo[2.2.1]heptane have shown promising antimicrobial activity. A study screened various derivatives for their antibacterial properties, revealing that some compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored in several studies. For instance, derivatives featuring the bicyclic structure have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Specific mechanisms of action may involve the modulation of enzyme activity or interference with cellular signaling pathways .
Case Studies
- Antibacterial Screening : A recent study synthesized various 7-oxabicyclo[2.2.1]heptane derivatives and assessed their antibacterial activity using standard methods such as the Kirby-Bauer disk diffusion test and microdilution assays. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that some bicyclic compounds derived from 7-oxabicyclo[2.2.1]heptane structures could induce apoptosis in cancer cells, suggesting potential therapeutic applications .
The biological activity of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is hypothesized to involve its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The bicyclic structure may allow the compound to fit into enzyme active sites, thereby inhibiting their activity.
- Receptor Modulation : The carbonitrile group may facilitate interactions with nucleophilic residues in proteins, leading to covalent modifications that alter protein function.
Comparative Analysis
To understand the uniqueness of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, it is essential to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Parent compound without ethyl/carbonitrile | Limited biological data |
| 2-Methyl-7-oxabicyclo[2.2.1]heptane | Methyl group instead of ethyl | Moderate antimicrobial properties |
| 7-Oxabicyclo[2.2.1]heptane-2-one | Ketone derivative | Enhanced reactivity; less biological data |
Q & A
Q. Table 1: Comparative Boiling Points of Bicyclo Derivatives
| Compound | Boiling Point (°C) | Reference |
|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | 95.69 | |
| 7-Oxabicyclo[4.1.0]heptane | 113.8 |
Basic: How to characterize 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.3–2.7 ppm for CH₂) and bicyclic protons (δ 1.5–3.0 ppm, split due to restricted rotation). Compare with bicyclo[2.2.1]heptane-2-carboxylate esters (δ 1.48–1.72 ppm for bridgehead protons) .
- ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while the oxabicyclo oxygen induces deshielding in adjacent carbons .
- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group. Bicyclic ether C-O-C stretches appear at ~1100 cm⁻¹ .
Advanced: How does the oxabicyclo[2.2.1]heptane framework influence the compound’s reactivity in ring-opening reactions?
Methodological Answer:
The rigid bicyclic structure imposes steric and electronic constraints:
- Steric effects : The bridgehead ethyl group hinders nucleophilic attack at the 2-position, favoring regioselective reactions at less hindered sites (e.g., 5- or 7-positions) .
- Electronic effects : The electron-withdrawing nitrile group polarizes adjacent bonds, accelerating reactions like hydrolysis or reduction. For example, the nitrile can be reduced to an amine using LiAlH₄, but competing ether cleavage may occur under acidic conditions .
- Comparative data : Bicyclo[2.2.1]heptane derivatives exhibit slower hydrolysis rates compared to monocyclic analogs due to reduced ring strain .
Advanced: How to resolve contradictions in reported solubility data for bicyclo[2.2.1]heptane derivatives?
Methodological Answer:
Contradictions often arise from variations in experimental conditions:
Solvent purity : Trace water in solvents like ethanol (EtOH) can significantly alter solubility. Use Karl Fischer titration to verify solvent dryness .
Temperature control : Solubility of bicyclo[2.2.1]heptane-2-carbonitrile in acetone increases from 0.5 g/L at 25°C to 2.1 g/L at 40°C .
Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Use XRD to confirm polymorphic state .
Q. Table 2: Solubility of Selected Bicyclo Derivatives
| Compound | Solubility in EtOH (g/100 mL) | Reference |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-one | 87.3 | |
| Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | 95.69 |
Advanced: What computational methods predict synthetic pathways for functionalizing 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile?
Methodological Answer:
- Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest feasible routes by analogy to bicyclo[2.2.1]heptane-2-carboxylic acid derivatives. For example, nitrile-to-amide conversion via hydrolysis could be modeled using transition-state DFT calculations .
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions. The oxabicyclo ether’s lone pairs influence nucleophilic attack barriers, with predicted ΔG‡ values ~25 kcal/mol for NH₃-mediated openings .
Basic: What safety protocols are recommended for handling nitrile-containing bicyclo compounds?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, respiratory protection (e.g., NIOSH-approved P95 masks), and chemical-resistant suits to prevent dermal exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as nitriles can release HCN under thermal decomposition .
- Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal to hydrolyze nitriles to less toxic carboxylates .
Advanced: How does stereochemistry at the bicyclo bridgehead affect biological activity or catalytic applications?
Methodological Answer:
- Biological activity : Exo vs. endo stereoisomers exhibit differing binding affinities. For example, exo-nitrile configurations in similar bicyclo frameworks show 3–5× higher enzyme inhibition (e.g., cytochrome P450) due to optimal spatial alignment .
- Catalysis : Endo-substituted derivatives act as chiral ligands in asymmetric synthesis. The rigid scaffold enforces enantioselectivity in Pd-catalyzed cross-couplings (e.g., up to 95% ee reported for bicyclo[2.2.1]heptane-phosphine complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
